[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol
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Overview
Description
[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol is an organic compound that features a methanol group attached to an oxazole ring, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which then undergoes cyclization in the presence of an oxidizing agent to yield the oxazole ring. The final step involves the reduction of the oxazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: [5-(4-carboxyphenyl)-1,3-oxazol-2-yl]methanol.
Reduction: [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanamine.
Substitution: [5-(4-hydroxyphenyl)-1,3-oxazol-2-yl]methanol.
Scientific Research Applications
[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The oxazole ring can interact with nucleophilic sites in proteins, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-methoxyphenyl)-1H-indole-2-yl]methanol
- [5-(4-methoxyphenyl)-1H-imidazole-2-yl]methanol
Uniqueness
Compared to similar compounds, [5-(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol is unique due to its oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1892451-78-3 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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